molecular formula C9H8N3Na B15309576 sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene

sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene

Katalognummer: B15309576
Molekulargewicht: 181.17 g/mol
InChI-Schlüssel: HFIWDRSVHKBEPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene is a complex organic compound that belongs to the class of diazines. Diazines are heterocyclic compounds containing two nitrogen atoms in a six-membered ring. This specific compound is characterized by its unique structure, which includes a sodium ion and a diaza-1-azanidacyclopenta-2,4-diene ring substituted with a 4-methylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene typically involves the reaction of a suitable diazine precursor with a 4-methylphenyl substituent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazine derivatives .

Wissenschaftliche Forschungsanwendungen

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene is unique due to its specific substitution pattern and the presence of a sodium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C9H8N3Na

Molekulargewicht

181.17 g/mol

IUPAC-Name

sodium;4-(4-methylphenyl)-2,3-diaza-1-azanidacyclopenta-2,4-diene

InChI

InChI=1S/C9H8N3.Na/c1-7-2-4-8(5-3-7)9-6-10-12-11-9;/h2-6H,1H3;/q-1;+1

InChI-Schlüssel

HFIWDRSVHKBEPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C[N-]N=N2.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.